molecular formula C8H4FNO2S B1390152 4-Fluorobenzo[d]thiazole-2-carboxylic acid CAS No. 479028-70-1

4-Fluorobenzo[d]thiazole-2-carboxylic acid

Cat. No.: B1390152
CAS No.: 479028-70-1
M. Wt: 197.19 g/mol
InChI Key: KFFJBGWTRIOOEN-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]thiazole-2-carboxylic acid is a fluorinated derivative of benzo[d]thiazole-2-carboxylic acid. This compound is characterized by the presence of a thiazole ring, a fluorine atom at the 4-position, and a carboxylic acid group at the 2-position. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[d]thiazole-2-carboxylic acid typically involves the following steps:

  • Thiazole Formation: The initial step involves the formation of the thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base.

  • Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2-position. This can be achieved through oxidation reactions using reagents like potassium permanganate or chromic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzo[d]thiazole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides and esters.

  • Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.

  • Substitution: The fluorine atom at the 4-position can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and other oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

  • Amides and Esters: Resulting from the oxidation of the carboxylic acid group.

  • Thiazolidine Derivatives: Resulting from the reduction of the thiazole ring.

  • Substituted Derivatives: Resulting from the substitution of the fluorine atom.

Scientific Research Applications

4-Fluorobenzo[d]thiazole-2-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, such as in the development of antifungal, antibacterial, and anticancer agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Fluorobenzo[d]thiazole-2-carboxylic acid exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely, depending on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 2-Fluorobenzo[d]thiazole-6-carboxylic acid

  • 5-Fluorobenzo[d]thiazole-2-carboxylic acid

  • 3-Fluorobenzo[d]thiazole-2-carboxylic acid

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Properties

IUPAC Name

4-fluoro-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2S/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFJBGWTRIOOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663240
Record name 4-Fluoro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479028-70-1
Record name 4-Fluoro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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